Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

説明

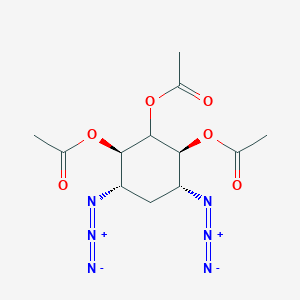

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is a complex organic compound that features both diazo and acetyl functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine typically involves multiple steps, starting with the preparation of 2-deoxystreptamine. The diazo groups are introduced through diazo transfer reactions, which often involve the use of diazo transfer reagents such as sulfonyl azides. The acetyl groups are added via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale diazo transfer and acetylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure the efficient production of this compound.

化学反応の分析

Types of Reactions

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine can undergo various chemical reactions, including:

Oxidation: The diazo groups can be oxidized to form nitrogen gas and corresponding carbonyl compounds.

Reduction: Reduction of the diazo groups can lead to the formation of amines.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo groups typically yields carbonyl compounds, while reduction results in amines.

科学的研究の応用

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine involves the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:

Carbene Formation: The diazo groups decompose to form carbenes, which can insert into C-H, N-H, and O-H bonds.

Nitrene Formation: Similar to carbenes, nitrenes can insert into various bonds, leading to the formation of new compounds.

類似化合物との比較

Similar Compounds

Diazoacetates: Compounds with diazo and ester functional groups.

Diazoamides: Compounds with diazo and amide functional groups.

Diazoketones: Compounds with diazo and ketone functional groups.

Uniqueness

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is unique due to the presence of both diazo and acetyl groups on a deoxystreptamine backbone

生物活性

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is a synthetic derivative of 2-deoxystreptamine, a core structure found in several aminoglycoside antibiotics. This compound has garnered attention due to its potential biological activities, particularly as an antibiotic and its interactions with bacterial ribosomes. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps that modify the parent structure of 2-deoxystreptamine. The compound features three acetyl groups and two diazo groups, which significantly influence its reactivity and biological properties.

Chemical Structure

- Molecular Formula : C₁₄H₁₉N₅O₃

- Molecular Weight : 340.29 g/mol

- CAS Number : 90852-19-0

The presence of diazo groups is particularly noteworthy as they can facilitate various reactions, including cycloadditions and other transformations that enhance the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its mechanism primarily involves binding to the bacterial ribosome, inhibiting protein synthesis.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 0.25 |

| Acinetobacter baumannii | 1–2 |

These results demonstrate that the compound retains efficacy similar to other aminoglycosides, making it a candidate for further development in antibiotic therapy.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial protein synthesis. It binds to the A-site of the ribosomal RNA, leading to misreading of mRNA and ultimately resulting in the production of nonfunctional proteins. This action is characteristic of aminoglycosides and underscores the importance of ribosomal interactions in their antibiotic activity.

Case Studies

-

In Vitro Studies :

A study conducted on various aminoglycoside derivatives, including this compound, revealed that modifications at the N-position can enhance antibacterial activity while reducing toxicity to mammalian cells. The study highlighted that this compound maintained activity against resistant strains of bacteria, suggesting its potential as a next-generation antibiotic. -

Animal Model Research :

In a murine model, this compound was tested for nephrotoxicity—a common side effect associated with aminoglycosides. Results indicated that this compound exhibited lower nephrotoxic effects compared to traditional aminoglycosides like gentamicin, making it a promising candidate for therapeutic use without significant side effects.

特性

IUPAC Name |

[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKWPVVWVBKSIG-ZLERWKPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578922 | |

| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90852-19-0 | |

| Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。